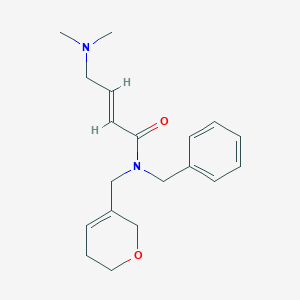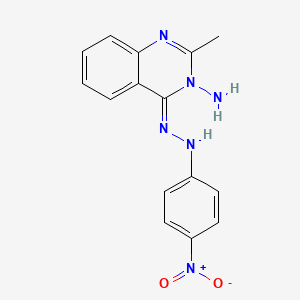
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine
货号 B2690319
CAS 编号:
312923-49-2
分子量: 310.317
InChI 键: YFRYHSFCAHRPTK-CYVLTUHYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts that may be involved .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .科学研究应用
Application 1: Transition-Metal-Free Route to Quinazolin-4(3H)-ones
- Summary of the Application : An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
- Methods of Application : The method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The reaction is transition metal and external oxidant free, and it has good functional group tolerance .
- Results or Outcomes : Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .
Application 2: Aqueous Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives
- Summary of the Application : A green synthetic protocol has been developed for the efficient preparation of 2,3-dihydroquinazolin−4(1H)-one derivatives with excellent yield in aqueous media . Reverse zinc oxide micelles catalyzed the reactions efficiently and selectively as the hallow nanoreactor .
- Methods of Application : The method involves the use of reverse zinc oxide micelles as a nanoreactor to catalyze the reactions efficiently and selectively . The catalyst was reusable without significant loss of catalytic efficiency .
- Results or Outcomes : The notable advantages of the procedure are high yields and mild reaction conditions, simple operation, nonchromatographic purification, environmentally friendly and good versatile substrates .
Application 3: Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives Using Heterogeneous Catalysts
- Summary of the Application : Heterogeneous catalysts have been widely used in industrial and green chemistry because of their unique advantages such as easy removal from the reaction media by simple filtration . In this work, the cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was easily prepared and characterized .
- Methods of Application : The method involves the use of a cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst . The catalyst can be easily removed from the reaction media by simple filtration .
- Results or Outcomes : The catalyst was found to be efficient, inexpensive, and reusable .
Application 4: Biological Activities of 2,3-Dihydroquinazolin-4(1H)-One Derivatives
- Summary of the Application : Compounds containing 2,3-dihydroquinazolin-4(1H)-one motif have shown significant biological activities which include anticancer, anticonvulsant, antidefibrillatory, analgesic, diuretic, antihistamine, antihypertensive, and many other activities .
- Methods of Application : These heterocycles participate in physiological processes as markers or messenger molecules and a large number of pharmaceuticals based on these heterocycles have been reported in the past few decades .
- Results or Outcomes : For example, N1-substituted-2,3-dihydroquinazolin-4(1H)-one is a cholinesterase inhibitor , 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor , bis (2,3-dihydroquinazolin-4(1H)-one showed potent radical scavenging activities , 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor , 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity , and 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is considered as a potential lead compound as dual AChE/BChE inhibitor .
Application 5: Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives Using Heterogeneous Catalysts
- Summary of the Application : Heterogeneous catalysts have been widely used in industrial and green chemistry because of their unique advantages such as easy removal from the reaction media by simple filtration . In this work, the cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was easily prepared and characterized .
- Methods of Application : The method involves the use of a cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst . The catalyst can be easily removed from the reaction media by simple filtration .
- Results or Outcomes : The catalyst was found to be efficient, inexpensive, and reusable .
Application 6: Biological Activities of 2,3-Dihydroquinazolin-4(1H)-One Derivatives
- Summary of the Application : Compounds containing 2,3-dihydroquinazolin-4(1H)-one motif have shown significant biological activities which include anticancer, anticonvulsant, antidefibrillatory, analgesic, diuretic, antihistamine, antihypertensive, and many other activities .
- Methods of Application : These heterocycles participate in physiological processes as markers or messenger molecules and a large number of pharmaceuticals based on these heterocycles have been reported in the past few decades .
- Results or Outcomes : For example, N1-substituted-2,3-dihydroquinazolin-4(1H)-one is a cholinesterase inhibitor , 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor , bis (2,3-dihydroquinazolin-4(1H)-one showed potent radical scavenging activities , 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor , 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity , and 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is considered as a potential lead compound as dual AChE/BChE inhibitor .
安全和危害
属性
IUPAC Name |
(4Z)-2-methyl-4-[(4-nitrophenyl)hydrazinylidene]quinazolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10-17-14-5-3-2-4-13(14)15(20(10)16)19-18-11-6-8-12(9-7-11)21(22)23/h2-9,18H,16H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRYHSFCAHRPTK-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=NNC3=CC=C(C=C3)[N+](=O)[O-])N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
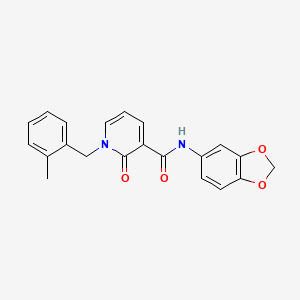
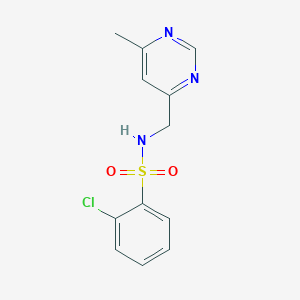
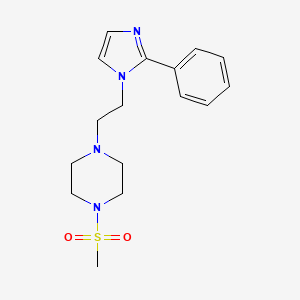

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
